molecular formula C16H12ClN3O5S2 B2629182 (Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 683247-59-8

(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2629182
CAS No.: 683247-59-8
M. Wt: 425.86
InChI Key: PWXPAYOOSWRASB-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic small molecule featuring a benzo[d]thiazole core, a chemotype of significant interest in medicinal chemistry for its diverse biological potential. This compound is characterized by its specific (Z)-configuration around the imine bond, a methylsulfonyl group at the 6-position, and a 2-nitrobenzamide moiety, which collectively influence its electronic properties, solubility, and three-dimensional geometry for targeted research applications . Compounds containing the benzo[d]thiazole scaffold have demonstrated considerable promise in oncological research, with studies indicating that structural analogues can exhibit potent cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells, with IC50 values reported in the sub-micromolar range . The mechanism of action for such compounds is often associated with the induction of apoptosis in malignant cells, potentially through interaction with and inhibition of anti-apoptotic proteins like Bcl-2 . Furthermore, the methylsulfonyl substituent is a common feature in pharmacologically active molecules, as it can enhance metabolic stability and influence binding affinity to biological targets . Beyond oncology, thiazole and benzamide derivatives are frequently investigated for their potential as anti-inflammatory agents, including selective COX-II inhibition, and for other therapeutic areas . This product is intended for research purposes to further explore these mechanisms and applications. ATTENTION: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

5-chloro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O5S2/c1-19-13-6-4-10(27(2,24)25)8-14(13)26-16(19)18-15(21)11-7-9(17)3-5-12(11)20(22)23/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXPAYOOSWRASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a member of the benzo[d]thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a detailed examination of its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H12ClN3O4SC_{13}H_{12}ClN_3O_4S. Its structure includes a chloro substituent, a nitro group, and a benzo[d]thiazole moiety, which are critical for its biological activity. The presence of the methylsulfonyl group is also noteworthy as it can influence the compound's solubility and reactivity.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance, studies on related benzo[d]thiazole derivatives have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi. However, specific studies on This compound have not yet been published in peer-reviewed journals detailing its antimicrobial efficacy.

Anticancer Activity

Several studies have reported that thiazole derivatives possess anticancer properties. For example, compounds similar to This compound have been evaluated for their cytotoxic effects on various cancer cell lines. In one study, related benzo[d]isothiazole derivatives demonstrated cytotoxicity against human CD4(+) lymphocytes and leukaemia cell lines, suggesting that similar compounds could potentially inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific cellular pathways. For example:

  • Inhibition of Enzymatic Activity : Some thiazole compounds inhibit enzymes such as topoisomerases or kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Synthesis and Evaluation

A study focused on synthesizing various benzo[d]thiazole derivatives evaluated their biological activities against viral infections and cancer cell lines. Although the specific compound This compound was not directly tested, the findings suggest that structural modifications can significantly enhance biological activity .

Study 2: Anticancer Potential

Another investigation assessed the anticancer potential of thiazole derivatives against solid tumors. The results indicated that certain modifications to the thiazole ring improved cytotoxicity against breast and prostate cancer cell lines. This highlights the importance of structural optimization in enhancing therapeutic efficacy .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Compound A[Structure A]Antimicrobial
Compound B[Structure B]Anticancer
Compound C[Structure C]Cytotoxicity

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Functional Groups Present
Target Compound Benzo[d]thiazol-2(3H)-ylidene 5-Chloro, 2-nitrobenzamide; 3-methyl, 6-methylsulfonyl Nitro, methylsulfonyl, amide, imine
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Isoxazole, phenyl Amide, imine, isoxazole
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole Acetyl, methyl-pyridine Amide, acetyl, pyridine
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 2,4-Difluorobenzamide; 5-chloro Amide, chloro, fluorine

Key Observations :

  • The target compound’s methylsulfonyl and nitro groups enhance electron-withdrawing effects compared to acetyl (8a) or fluorine substituents () .

Physicochemical Properties

Compound Name / ID Melting Point (°C) IR Stretching (cm⁻¹) Yield (%) Molecular Weight (g/mol)
Target Compound N/A Expected: ~1600 (C=O), ~1350 (NO₂) N/A ~395.83
Compound 6 160 1606 (C=O) 70 348.39
Compound 8a 290 1679, 1605 (2C=O) 80 414.49
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide N/A N/A N/A 274.69

Key Observations :

  • Higher melting points in thiadiazole derivatives (e.g., 8a, 290°C) suggest increased rigidity from fused pyridine or acetyl groups .
  • The target compound’s nitro group may lower solubility compared to fluorine-substituted analogs () but improve thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.